Roemerine
Overview
Description
Roemerine is an aporphine alkaloid isolated from the fresh rattan stem of Fibraurea recisa . It has been demonstrated to possess various pharmacological properties, including antifungal and antibacterial activities . This compound has shown potential in inhibiting the growth of Candida albicans and Staphylococcus aureus, making it a compound of interest in medicinal chemistry .
Mechanism of Action
Target of Action
Roemerine, an aporphine alkaloid, has been shown to possess significant antibacterial activity . It primarily targets bacterial cells such as Staphylococcus aureus and Escherichia coli . These bacteria are common pathogens that can cause a variety of infections in humans .
Mode of Action
This compound interacts with its bacterial targets by increasing the cell membrane permeability . This interaction leads to significant changes in the bacterial cells, including disturbances in motility and nutrient uptake . The increase in cell membrane permeability is concentration-dependent, suggesting that the effectiveness of this compound can be modulated by its concentration .
Biochemical Pathways
This compound affects several biochemical pathways in bacterial cells. It has been found to down-regulate the expression of outer membrane proteins, leading to a decrease in carbohydrate uptake rate . This, in turn, results in nutrient limitation and slows down energy metabolism . Additionally, this compound affects the flagellar system, leading to a reduction in motility and a loss in the ability to form biofilms .
Pharmacokinetics
It has been shown to be effective both in vitro and in vivo, suggesting that it has suitable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in cell membrane permeability, a decrease in nutrient uptake, and a reduction in motility . These effects disrupt the normal functioning of bacterial cells, thereby inhibiting their growth and proliferation .
Action Environment
Biochemical Analysis
Biochemical Properties
Roemerine interacts with various biomolecules in biochemical reactions. It has been shown to increase cell membrane permeability in a concentration-dependent manner . This suggests that this compound may interact with cell membrane proteins or lipids, altering their function and leading to increased permeability.
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to be effective against Staphylococcus aureus strains in vitro as well as in vivo against methicillin-resistant S. aureus (MRSA) in septicemic BALB/c mice . It also affects the motility and nutrient uptake in Escherichia coli cells .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with cell membranes, leading to increased permeability . This could involve binding interactions with membrane proteins or lipids, potentially inhibiting or activating certain enzymes and leading to changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, it has been shown to increase cell membrane permeability in a concentration-dependent manner
Preparation Methods
Roemerine can be extracted from natural sources such as the leaves of Nelumbo nucifera (lotus) using high-performance liquid chromatography in conjunction with ion trap/time of flight mass spectrometry . The preparation involves dissolving the compound in a solvent like dimethyl sulfoxide (DMSO) to create a mother liquor . Industrial production methods for this compound are not extensively documented, but the extraction from natural sources remains a primary method.
Chemical Reactions Analysis
Roemerine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions involving this compound have not been extensively documented.
Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents and conditions.
Common reagents and conditions used in these reactions include solvents like DMSO and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Roemerine’s unique structure makes it a valuable compound for studying alkaloid chemistry and developing new synthetic methods.
Medicine: This compound’s antifungal activity against Candida albicans and its ability to inhibit biofilm formation make it a promising compound for treating fungal infections.
Industry: this compound’s bioactive properties make it a valuable compound for developing new pharmaceuticals and antimicrobial agents.
Comparison with Similar Compounds
Roemerine is structurally similar to other aporphine alkaloids such as nuciferine and N-demethylarmepavine . this compound’s unique bioactive properties, particularly its antifungal and antibacterial activities, distinguish it from these compounds. Nuciferine, for example, is known for its sedative and antipsychotic effects, while this compound’s primary applications are in antimicrobial research .
Similar Compounds
- Nuciferine
- N-demethylarmepavine
- Dehydronuciferine
- N-nornuciferine
- O-nornuciferine
Properties
IUPAC Name |
11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYWRARKVGOBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866578 | |
Record name | 7-Methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-Roemerine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
548-08-3 | |
Record name | (R)-Roemerine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102 - 103 °C | |
Record name | (R)-Roemerine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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